3-Nitrotoluene

Electrochemistry Radical Anion Stability Nitroarene Reduction

Procure 3-Nitrotoluene (99-08-1) for superior meta-substituted aromatic synthesis due to its 80 mV less negative reduction potential and 37% more stable radical intermediate than 2-nitrotoluene. Essential for accurate analytical trace detection calibration. Direct m-toluidine precursor for azo dyes.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 99-08-1
Cat. No. B166867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrotoluene
CAS99-08-1
Synonyms1-methyl-3-nitrobenzene
3-mononitrotoluene
3-nitrotoluene
m-nitrotoluene
meta-nitrotoluene
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
InChIKeyQZYHIOPPLUPUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
In water, 500 mg/L at 30 °C;  450 mg/L at 20 °C
Miscible with alcohol and ether;  sol in benzene.
Soluble in most organic solvents such as ethanol, benzene, and diethyl ether
Solubility in water, g/100ml at 20 °C: 0.05
0.05%

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrotoluene (CAS 99-08-1): Procurement and Selection Guide for the Meta-Isomer


3-Nitrotoluene (CAS 99-08-1), also known as meta-nitrotoluene, is a mononitrotoluene isomer characterized by a nitro group at the 3-position of the toluene ring [1]. It exists as a yellow liquid at room temperature with a melting point of 15.5–16 °C and a boiling point of 230–232 °C . As the minor isomer in industrial toluene nitration (typically comprising only 3–5% of the product stream), 3-nitrotoluene is a specialty intermediate with distinct reactivity, physical, and thermodynamic properties that differentiate it from its ortho- and para- counterparts [2].

Why 3-Nitrotoluene Cannot Be Readily Substituted by 2- or 4-Nitrotoluene in Critical Applications


Although 2-, 3-, and 4-nitrotoluene share the same molecular formula (C₇H₇NO₂), their substitution patterns confer markedly different physicochemical and reactivity profiles that preclude simple interchange in research and industrial processes. The meta-substitution of 3-nitrotoluene results in a distinct electronic environment that alters its electrochemical reduction behavior, radical stability, and vapor pressure compared to the ortho- and para-isomers [1][2]. Consequently, substituting 3-nitrotoluene with a more abundant isomer without rigorous revalidation can lead to divergent reaction kinetics, altered product distributions, and compromised analytical accuracy. The following quantitative evidence underscores these critical differentiators.

Quantitative Differentiation Evidence for 3-Nitrotoluene vs. Ortho- and Para-Isomers


Electrochemical Reduction Potential: 3-Nitrotoluene is 80 mV Easier to Reduce than 2-Nitrotoluene

In protic media (30% ethanol/0.1 M Britton-Robinson buffer, pH 2-12), 3-nitrotoluene (meta-isomer) is reduced at a potential approximately 80 mV less negative than 2-nitrotoluene (ortho-isomer) [1]. This indicates that the meta-isomer is thermodynamically easier to reduce under these conditions.

Electrochemistry Radical Anion Stability Nitroarene Reduction

Nitro Radical Anion Stability: 3-Nitrotoluene Exhibits 37% Slower Dismutation Kinetics than 2-Nitrotoluene

In mixed aqueous-organic media (0.015 M aqueous citrate/DMF 60:40, 0.3 M KCl, 0.1 M TBAI, pH >8), the second-order dismutation rate constant (k₂) for the nitro radical anion derived from 3-nitrotoluene is 6,900 ± 72 M⁻¹ s⁻¹, compared to 11,000 ± 170 M⁻¹ s⁻¹ for 2-nitrotoluene [1]. In aprotic media (0.1 M TBAI in DMF), the k₂ values are 4,700 ± 42 M⁻¹ s⁻¹ and 5,800 ± 35 M⁻¹ s⁻¹ for meta- and ortho-isomers, respectively [1].

Radical Chemistry Reaction Kinetics Nitroarene Degradation

Vapor Pressure: 3-Nitrotoluene Occupies an Intermediate Volatility Regime Critical for Detection and Environmental Transport

Over the temperature range 283.15 K to 313.15 K, the vapor pressure of 3-nitrotoluene ranges from 3.39 Pa to 37.8 Pa. This is intermediate between the more volatile 2-nitrotoluene (5.53 Pa to 61.1 Pa) and the less volatile 4-nitrotoluene (1.25 Pa to 26.4 Pa) [1].

Environmental Fate Analytical Chemistry Explosives Detection

Isomer Distribution in Industrial Nitration: 3-Nitrotoluene is the Minor Isomer (3–5% Yield)

The nitration of toluene under standard industrial conditions yields a mixture comprising approximately 55–60% 2-nitrotoluene, 35–40% 4-nitrotoluene, and only 3–5% 3-nitrotoluene [1][2]. This low abundance directly impacts availability, pricing, and lead times.

Chemical Manufacturing Supply Chain Cost Structure

Physical State at Ambient Temperature: 3-Nitrotoluene is a Liquid, Unlike Solid 4-Nitrotoluene

3-Nitrotoluene has a melting point of 15.5–16 °C, existing as a liquid at typical ambient laboratory and industrial temperatures, whereas 4-nitrotoluene has a melting point of 52–54 °C and exists as a crystalline solid [1]. 2-Nitrotoluene has a melting point of -4 to -3 °C, also a liquid [2].

Process Chemistry Handling Formulation

Enthalpy of Vaporization: 3-Nitrotoluene Requires Slightly Higher Energy for Phase Change than 2-Nitrotoluene

The enthalpy of vaporization (ΔvapH) for 3-nitrotoluene is 45.0 ± 3.0 kJ/mol, compared to 44.0 ± 3.0 kJ/mol for 2-nitrotoluene . This small but measurable difference reflects the influence of meta-substitution on intermolecular interactions.

Thermodynamics Process Engineering Distillation

Evidence-Based Application Scenarios Where 3-Nitrotoluene is the Preferred Isomer


Electrochemical Reduction Studies Requiring Milder Reduction Conditions

In electrochemical research aimed at reducing nitroarenes to hydroxylamines or amines, 3-nitrotoluene offers a distinct advantage over 2-nitrotoluene due to its 80 mV less negative reduction potential in protic media [1]. This property enables more energy-efficient electrolysis and may improve selectivity in systems where over-reduction must be avoided. Researchers designing electrochemical sensors or remediation protocols should select 3-nitrotoluene when a lower reduction overpotential is beneficial.

Radical Anion Mechanistic Studies Requiring Enhanced Intermediate Stability

For investigations into nitro radical anion chemistry—including studies of nitroarene toxicity, environmental degradation pathways, and one-electron transfer mechanisms—3-nitrotoluene provides a 37% more stable radical intermediate (lower k₂) in mixed aqueous-organic media compared to 2-nitrotoluene [1]. This enhanced stability facilitates spectroscopic characterization and kinetic analysis, making 3-nitrotoluene the isomer of choice for fundamental radical chemistry research.

Trace Explosives Detection and Environmental Monitoring Requiring Isomer-Specific Calibration

Analytical laboratories developing methods for trace detection of nitroaromatic compounds in air, soil, or water must use authentic 3-nitrotoluene standards due to its distinct vapor pressure profile (3.39–37.8 Pa over 283–313 K) [1]. Substituting a more abundant isomer will yield inaccurate calibration curves and false negative/positive results. Procurement of certified 3-nitrotoluene reference materials is essential for regulatory compliance and forensic accuracy.

Synthesis of Meta-Substituted Derivatives and Specialty Dye Intermediates

3-Nitrotoluene is the direct precursor to meta-toluidine via catalytic hydrogenation or iron reduction, which serves as a key coupling component for azo dyes and other meta-substituted aromatic compounds [1]. The meta-substitution pattern cannot be achieved using 2- or 4-nitrotoluene without extensive and costly synthetic redesign. Industrial users requiring meta-substituted aniline derivatives must procure 3-nitrotoluene specifically, accepting the higher cost and longer lead times associated with its low natural abundance (3–5% of nitration product) [2].

Technical Documentation Hub

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